1-Ethoxy-1-(iodomethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-(iodomethyl)cyclohexane is an organic compound with the molecular formula C9H17IO It is a derivative of cyclohexane, where an ethoxy group and an iodomethyl group are attached to the same carbon atom on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-(iodomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with iodomethane and ethanol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1-(iodomethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions often involve the use of strong bases and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate, chromium trioxide, and lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Various substituted cyclohexane derivatives.
Elimination Reactions: Alkenes such as 1-methylcyclohexene.
Oxidation and Reduction Reactions: Carbonyl compounds and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-(iodomethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethoxy-1-(iodomethyl)cyclohexane involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-1-methylcyclohexane: Similar structure but lacks the ethoxy group.
1-Ethoxy-1-methylcyclohexane: Similar structure but lacks the iodomethyl group.
1-Ethoxy-1-(bromomethyl)cyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness: 1-Ethoxy-1-(iodomethyl)cyclohexane is unique due to the presence of both an ethoxy group and an iodomethyl group on the same carbon atom
Eigenschaften
Molekularformel |
C9H17IO |
---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
1-ethoxy-1-(iodomethyl)cyclohexane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
JDAOTVKVKXPDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.